![molecular formula C11H11Cl2N3O B14394295 2-[2-(2,3-Dichlorophenyl)hydrazinylidene]pyrrolidine-1-carbaldehyde CAS No. 89867-16-3](/img/structure/B14394295.png)
2-[2-(2,3-Dichlorophenyl)hydrazinylidene]pyrrolidine-1-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[2-(2,3-Dichlorophenyl)hydrazinylidene]pyrrolidine-1-carbaldehyde is an organic compound characterized by the presence of a dichlorophenyl group attached to a hydrazinylidene moiety, which is further connected to a pyrrolidine ring with an aldehyde functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(2,3-Dichlorophenyl)hydrazinylidene]pyrrolidine-1-carbaldehyde typically involves the reaction of 2,3-dichlorophenylhydrazine with pyrrolidine-1-carbaldehyde. The reaction is carried out under controlled conditions, often in the presence of a catalyst or under acidic or basic conditions to facilitate the formation of the hydrazone linkage.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings but optimized for higher yields and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and safety.
Chemical Reactions Analysis
Types of Reactions
2-[2-(2,3-Dichlorophenyl)hydrazinylidene]pyrrolidine-1-carbaldehyde can undergo various types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The hydrazone linkage can be reduced to form corresponding amines.
Substitution: The dichlorophenyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to substitute the chlorine atoms on the phenyl ring.
Major Products Formed
Oxidation: Formation of 2-[2-(2,3-Dichlorophenyl)hydrazinylidene]pyrrolidine-1-carboxylic acid.
Reduction: Formation of 2-[2-(2,3-Dichlorophenyl)hydrazinyl]pyrrolidine.
Substitution: Formation of substituted phenyl derivatives depending on the nucleophile used.
Scientific Research Applications
2-[2-(2,3-Dichlorophenyl)hydrazinylidene]pyrrolidine-1-carbaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for drug development due to its unique structure.
Industry: Utilized in the development of novel materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[2-(2,3-Dichlorophenyl)hydrazinylidene]pyrrolidine-1-carbaldehyde involves its interaction with specific molecular targets and pathways. The hydrazone linkage allows it to form stable complexes with metal ions, which can influence various biochemical processes. Additionally, the dichlorophenyl group may interact with cellular receptors or enzymes, modulating their activity and leading to the observed biological effects.
Comparison with Similar Compounds
Similar Compounds
- 2-[2-(2,4-Dichlorophenyl)hydrazinylidene]pyrrolidine-1-carbaldehyde
- 2-[2-(2,5-Dichlorophenyl)hydrazinylidene]pyrrolidine-1-carbaldehyde
- 2-[2-(3,4-Dichlorophenyl)hydrazinylidene]pyrrolidine-1-carbaldehyde
Uniqueness
2-[2-(2,3-Dichlorophenyl)hydrazinylidene]pyrrolidine-1-carbaldehyde is unique due to the specific positioning of the chlorine atoms on the phenyl ring, which can significantly influence its chemical reactivity and biological activity. This positional isomerism can lead to differences in how the compound interacts with molecular targets, making it distinct from its similar counterparts.
Properties
CAS No. |
89867-16-3 |
|---|---|
Molecular Formula |
C11H11Cl2N3O |
Molecular Weight |
272.13 g/mol |
IUPAC Name |
2-[(2,3-dichlorophenyl)hydrazinylidene]pyrrolidine-1-carbaldehyde |
InChI |
InChI=1S/C11H11Cl2N3O/c12-8-3-1-4-9(11(8)13)14-15-10-5-2-6-16(10)7-17/h1,3-4,7,14H,2,5-6H2 |
InChI Key |
QRMKJOKTJMTRRP-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=NNC2=C(C(=CC=C2)Cl)Cl)N(C1)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


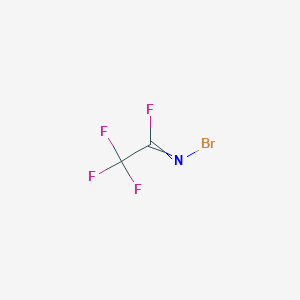
![3-{[(5,5-Dimethyl-3-oxocyclohex-1-en-1-yl)methyl]amino}propanenitrile](/img/structure/B14394215.png)
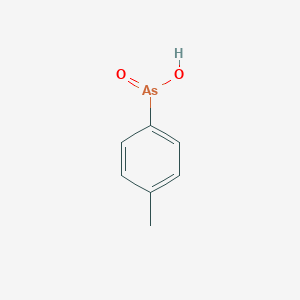
![2-[5-(2-Chloro-2-oxoethyl)sulfanylpentylsulfanyl]acetyl chloride](/img/structure/B14394220.png)
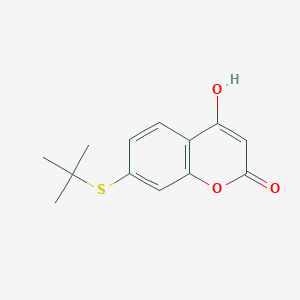


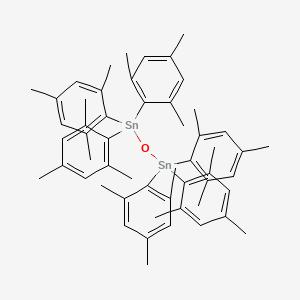
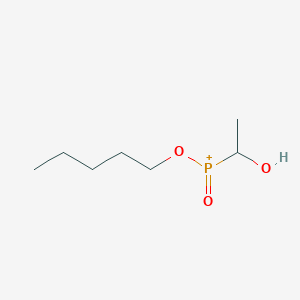
![Bis{2-[(2-hydroxyethyl)(methyl)amino]ethyl} methylarsonite](/img/structure/B14394260.png)
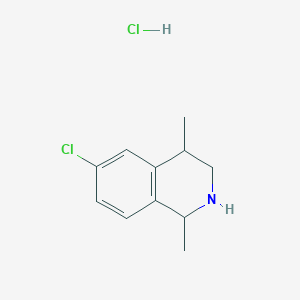
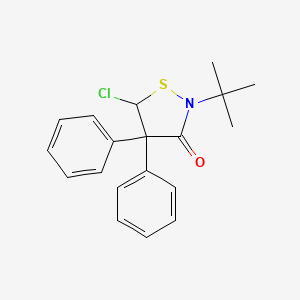
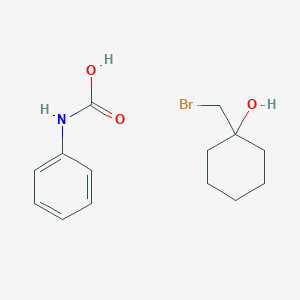
![N,N-Dimethyl-N'-[3-(2-oxo-2-phenylethoxy)phenyl]urea](/img/structure/B14394305.png)
